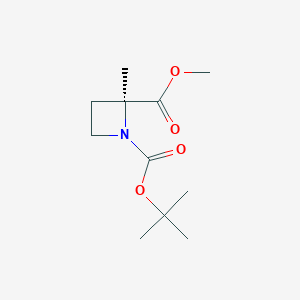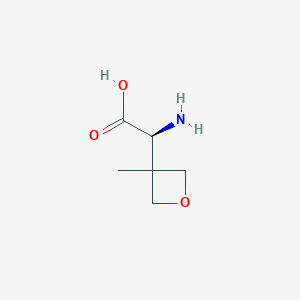
1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate is a complex organic compound featuring a tert-butyl group and a methyl group attached to an azetidine ring
Preparation Methods
The synthesis of 1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butylamine with methyl acrylate under controlled conditions to form the azetidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted azetidine products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structural properties may offer advantages over existing treatments.
Mechanism of Action
The mechanism of action of 1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
1-tert-butyl2-methyl(2S)-2-methylazetidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
tert-butylamine derivatives: These compounds share the tert-butyl group but differ in their overall structure and reactivity.
Azetidine derivatives: Compounds with similar azetidine rings but different substituents, which can lead to variations in their chemical and biological properties.
Methylated azetidines: These compounds have similar methyl groups attached to the azetidine ring but may differ in their overall configuration and reactivity.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2-methylazetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBYQSHKGEXHF-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(1S)-2,2-dimethyl-3-oxocyclobutyl]carbamate](/img/structure/B8217086.png)
![tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8217094.png)

![ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B8217106.png)
![tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate](/img/structure/B8217113.png)
![tert-butyl (2R)-2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217118.png)
![[(2R)-4,4-dimethyloxetan-2-yl]methanamine](/img/structure/B8217123.png)

![tert-butyl (5S)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B8217155.png)
![3-bromo-1-[(2S)-oxan-2-yl]pyrazole](/img/structure/B8217169.png)

![tert-butyl (6S)-2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B8217176.png)
![(5R)-1,7-diazaspiro[4.4]nonan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B8217177.png)
![benzyl (4S)-3-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8217183.png)
